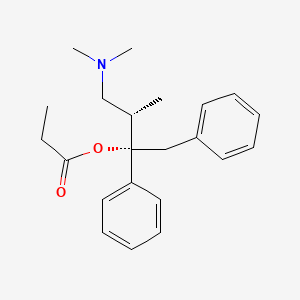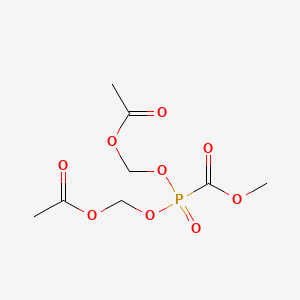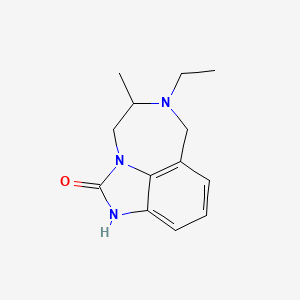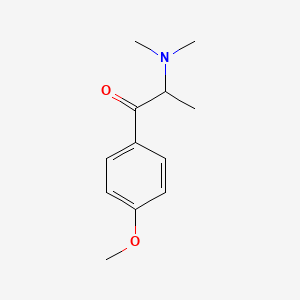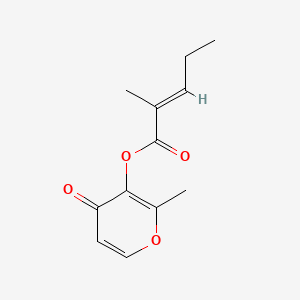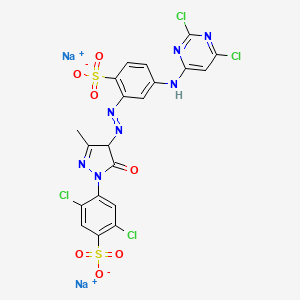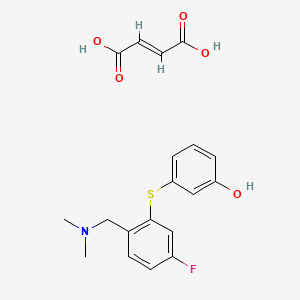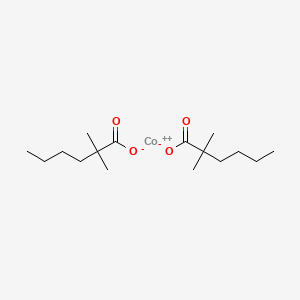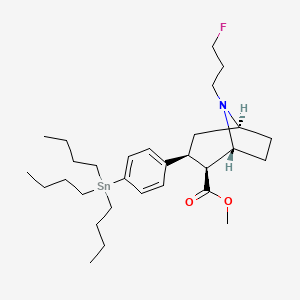
Tbsct-fp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) , commonly referred to as Tbsct-fp, is a complex organic molecule. It is characterized by its unique bicyclic structure and the presence of a fluoropropyl group, a tributylstannyl group, and a carboxylic acid methyl ester. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and radiopharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) involves multiple steps. The precursor, trimethylstannyl-CTFP, undergoes iododestannylation with the radionuclide iodine-123 to form ioflupane (123I). The synthesis is typically carried out in three main stages:
Manufacture of Precursor (Tbsct-fp):
Manufacture of Sodium Iodide (123I) Solution: Sodium iodide is prepared in a solution form.
Manufacture of Final Active Substance (Ioflupane (123I)): The precursor reacts with sodium iodide to form the final product.
Industrial Production Methods: Industrial production of 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoropropyl group.
Reduction: Reduction reactions can occur at the carboxylic acid methyl ester group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide and potassium fluoride are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of iodinated and fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) is used as a precursor in the synthesis of radiopharmaceuticals, particularly for imaging agents in positron emission tomography (PET) scans .
Biology: The compound is utilized in biological studies to investigate the binding affinity and selectivity of various neurotransmitter receptors.
Medicine: In medicine, it is employed in the development of diagnostic agents for neurodegenerative diseases such as Parkinson’s disease. The radiolabeled form, ioflupane (123I), is used in single-photon emission computed tomography (SPECT) imaging to visualize dopamine transporters in the brain .
Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) involves its interaction with specific molecular targets in the brain. The compound binds to dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its availability in the synaptic cleft. This action is crucial for its use in imaging studies to assess the integrity of dopaminergic neurons .
Vergleich Mit ähnlichen Verbindungen
Ioflupane (123I): A radiolabeled analogue used in SPECT imaging.
Trimethylstannyl-CTFP: A precursor in the synthesis of ioflupane (123I).
Fluoropropyl-CTFP: Another fluorinated derivative used in radiopharmaceuticals.
Uniqueness: 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) is unique due to its specific binding affinity for dopamine transporters and its utility in the synthesis of radiolabeled imaging agents. Its structural features, such as the fluoropropyl and tributylstannyl groups, contribute to its high selectivity and effectiveness in diagnostic applications .
Eigenschaften
CAS-Nummer |
479642-48-3 |
|---|---|
Molekularformel |
C30H50FNO2Sn |
Molekulargewicht |
594.4 g/mol |
IUPAC-Name |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-tributylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23FNO2.3C4H9.Sn/c1-22-18(21)17-15(13-6-3-2-4-7-13)12-14-8-9-16(17)20(14)11-5-10-19;3*1-3-4-2;/h3-4,6-7,14-17H,5,8-12H2,1H3;3*1,3-4H2,2H3;/t14-,15+,16+,17-;;;;/m0..../s1 |
InChI-Schlüssel |
DYFWRIDDFCXTGX-NPMYLGTKSA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3CCCF |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


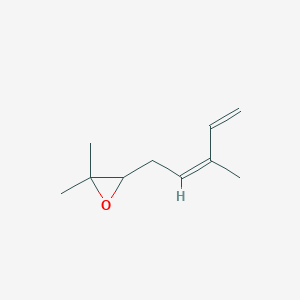
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
